molecular formula C16H16O4 B1440686 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid CAS No. 1261912-87-1

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid

Cat. No. B1440686
M. Wt: 272.29 g/mol
InChI Key: ZLKBRRAHIAWGQY-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is C11H14O4 . The molecular weight is 210.2265 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon–carbon bonds in similar compounds . The reaction involves the use of a metal catalyst to join chemically differentiated fragments .

Scientific Research Applications

Synthesis and Pharmaceutical Development

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid has been explored in the synthesis of various chemical entities. A notable example is its role in the development of new chemical entities for the treatment of hyperproliferative disorders and cancer. An example includes the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate by Novartis Pharmaceuticals Corporation for such purposes, where the compound was synthesized through a multi-step process involving 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (A. Kucerovy et al., 1997).

Antimicrobial Activity

The compound has also been utilized in the synthesis of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. These derivatives were derived from 2,4-dimethoxybenzoic acid and showed potential antimicrobial activity, comparable to commercial antibiotics in some cases. This indicates the compound's usefulness in the development of new antimicrobial agents (K. Mohana, 2013).

Structural and Chemical Analysis

The compound has also been the subject of structural and chemical analyses. For instance, studies have been conducted on the lactonization products of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid, which involved detailed structural analysis to understand the pathways of lactonization (K. L. Evans et al., 1995).

Bioorganic and Medicinal Chemistry

In the field of bioorganic and medicinal chemistry, derivatives of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid have been explored for their anti-tumor properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents (I. Hayakawa et al., 2004).

Safety And Hazards

Safety data for similar compounds suggest that they should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes . They are typically classified as combustible solids .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKBRRAHIAWGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690792
Record name 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid

CAS RN

1261912-87-1
Record name 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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